XLogP3-AA Lipophilicity Comparison: Trifluoromethyl vs. Methyl Analogs
The predicted lipophilicity (XLogP3-AA) of the target compound is 1.9 [1]. This is a stark contrast to the non-fluorinated analog 2-thiopheneethylamine, which has a predicted XLogP3 of 0.80 [2]. This 1.1 log unit difference, driven by the -CF3 group in the target compound, represents a significant increase in lipophilicity, which is directly correlated with enhanced membrane permeability. For comparison, substituting the thiophene for a phenyl ring in 2-(4-trifluoromethylphenyl)ethanamine yields a XLogP3 of 2.2, indicating the thiophene core offers a distinct, intermediate lipophilicity profile [3].
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-Thiopheneethylamine (XLogP3 = 0.80); 2-(4-Trifluoromethylphenyl)ethanamine (XLogP3 = 2.2) |
| Quantified Difference | Δ 1.1 log units vs. non-fluorinated analog |
| Conditions | Computed property from chemical structure (PubChem XLogP3 3.0 algorithm) |
Why This Matters
This predictable, intermediate lipophilicity allows researchers to fine-tune absorption and distribution properties of drug candidates, which cannot be achieved with the more or less lipophilic analogs.
- [1] PubChem. 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine, CID 71758186. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. 2-Thiopheneethylamine, CID 122671. Computed Properties: XLogP3. View Source
- [3] PubChem. 2-[4-(Trifluoromethyl)phenyl]ethanamine, CID 123456. Computed Properties: XLogP3. View Source
